7-Fluoro-1H-indole-3-carbaldehyde
Overview
Description
The compound 7-Fluoro-1H-indole-3-carbaldehyde is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the behavior of structurally similar molecules. The first paper examines 7-hydroxyquinoline-8-carbaldehydes and their prototropic tautomerization, which involves a reversible switch between two forms of the molecule . The second paper investigates the structural and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which includes a fluorine atom and a carbaldehyde group, similar to the compound of interest .
Synthesis Analysis
While the synthesis of 7-Fluoro-1H-indole-3-carbaldehyde is not explicitly described in the provided papers, the synthesis of related compounds typically involves multi-step organic reactions that may include the formation of the indole ring followed by halogenation to introduce the fluorine atom and the formation of the carbaldehyde group. The synthesis of 7-hydroxyquinoline-8-carbaldehydes, for example, could involve similar strategies that might be applicable to the synthesis of 7-Fluoro-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Fluoro-1H-indole-3-carbaldehyde has been studied using various spectroscopic methods and theoretical calculations. The paper on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provides insights into the optimized molecular structure and vibrational frequencies, which are determined using both experimental and theoretical approaches, such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods could also be applied to analyze the molecular structure of 7-Fluoro-1H-indole-3-carbaldehyde.
Chemical Reactions Analysis
The chemical reactions involving the carbaldehyde group are of particular interest. The first paper suggests that the carbaldehyde group can participate in prototropic tautomerization, which is a type of chemical reaction where a proton is transferred within the molecule . This could imply that 7-Fluoro-1H-indole-3-carbaldehyde may also undergo similar reactions, potentially affecting its chemical behavior and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-1H-indole-3-carbaldehyde can be inferred from the studies on related compounds. For instance, the electronic absorption and fluorescence properties of 7-hydroxyquinoline-8-carbaldehydes are influenced by the tautomeric forms of the molecule . Similarly, the molecular electrostatic potential map of the second compound indicates regions of negative and positive potential, which are relevant for understanding the reactivity of the molecule . These properties are crucial for predicting the behavior of 7-Fluoro-1H-indole-3-carbaldehyde in various environments and its potential applications in fields such as optoelectronics or as a pharmaceutical intermediate.
Scientific Research Applications
Enantioselective Synthesis and Fluorescence Properties
A cascade strategy for the enantioselective synthesis of 1,7-annulated indoles utilizing 3-chloro-1H-indole-7-carbaldehyde derivatives has been developed. This process yields compounds with significant fluorescence properties and various functional groups for synthetic transformations (Giardinetti et al., 2015).
Gold-Catalyzed Cycloisomerizations
The gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide efficiently produces 1H-indole-2-carbaldehydes. This method is operationally simple and effective for a wide variety of substrates (Kothandaraman et al., 2011).
Fluorescent Sensor for Hydrogen Sulfate Ion
An indole-based receptor acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion in methanol, indicating potential applications in analytical chemistry (Wan et al., 2014).
Antiproliferative Activity Towards Cancer Cell Lines
New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have shown significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating potential in cancer research (Fawzy et al., 2018).
Nanocatalyzed Synthesis for Knoevenagel Condensation
Indole-3-carbaldehyde, utilized in nanocatalyzed Knoevenagel condensation, demonstrates applications in green and sustainable synthesis methods (Madan, 2020).
Al(III) Selective Fluorescent and Colorimetric Chemosensor
A novel chromone Schiff-base receptor demonstrates selective sensing of Al(III) ions with fluorescence enhancement, highlighting its potential in metal ion detection (Fan et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-fluoro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLLVALCYEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622796 | |
Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1H-indole-3-carbaldehyde | |
CAS RN |
126921-16-2 | |
Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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